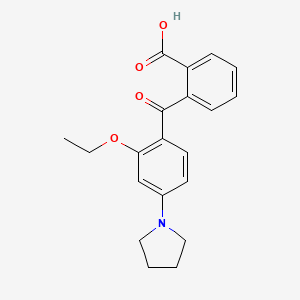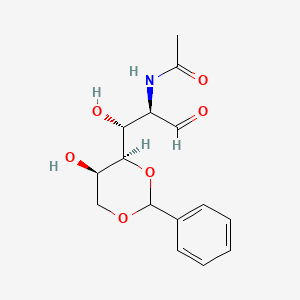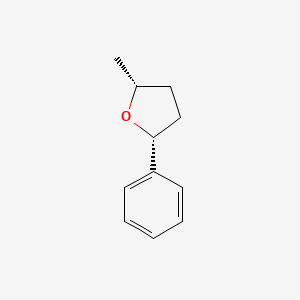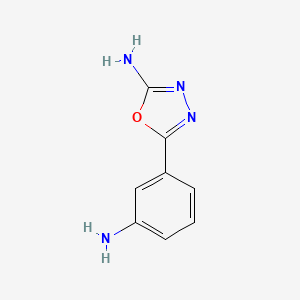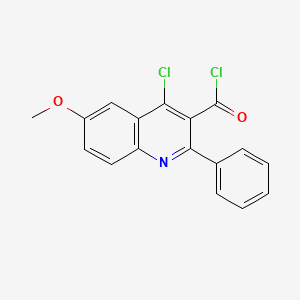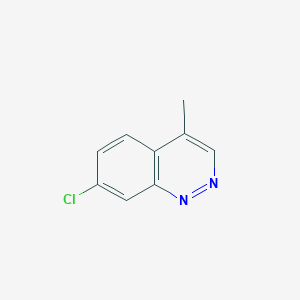![molecular formula C14H13N3O3 B15210630 5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 94640-97-8](/img/structure/B15210630.png)
5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an isoxazole ring with a pyrimidine ring, which contributes to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic structure. For instance, the reaction may start with the condensation of 4-ethoxybenzaldehyde with a suitable nitrile, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism by which 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole and pyrimidine derivatives, such as:
- 5-(4-Chlorophenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- 5-(4-Fluorophenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Uniqueness
What sets 5-(4-Ethoxyphenyl)-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one apart is its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent or a functional material in various applications .
Propiedades
Número CAS |
94640-97-8 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c1-3-19-11-6-4-10(5-7-11)17-8-15-13-12(14(17)18)9(2)16-20-13/h4-8H,3H2,1-2H3 |
Clave InChI |
ILWMHFWKEJKNCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=NO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


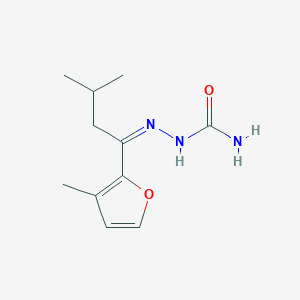
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
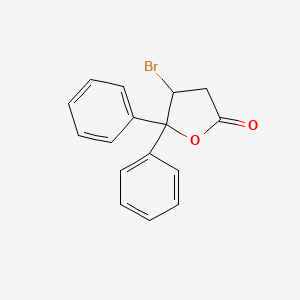
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

